
Preclinical Safety and Toxicology of
Thiocolchicoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Coltramyl

Cat. No.: B1209042 Get Quote

This document provides a comprehensive overview of the preclinical safety and toxicology

profile of thiocolchicoside, a semi-synthetic muscle relaxant. The information is intended for

researchers, scientists, and drug development professionals, presenting key data from acute,

repeated-dose, reproductive, and genetic toxicology studies.

Executive Summary
Thiocolchicoside, a derivative of the natural glycoside colchicoside, is used for its muscle

relaxant, anti-inflammatory, and analgesic properties.[1][2] Preclinical evaluation has revealed a

complex safety profile. While it demonstrates low acute toxicity, significant concerns have been

raised regarding its genotoxic potential, specifically the aneugenic activity of its primary oral

metabolite, and its effects on reproductive and developmental endpoints.[3][4] Its mechanism of

action is primarily linked to the antagonism of GABA-A and glycine receptors.[1][5] This guide

summarizes the pivotal preclinical findings to inform risk assessment and future research.

General Toxicology
Acute toxicity studies have been conducted in rodents to determine the median lethal dose

(LD50) via various routes of administration. High doses administered orally were associated

with emesis in dogs, diarrhea in rats, and convulsions in both rodents and non-rodents.[6]

Table 1: Acute Toxicity of Thiocolchicoside (LD50 Values)
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Species
Route of
Administration

LD50 Value Reference

Rat Intravenous (ivn) 10 mg/kg [7][8][9]

Rat Intramuscular (ims)
27.5 mg/kg (27500

µg/kg)
[8][9]

Mouse Intraperitoneal (ipr) 1 mg/kg [8][9]

Studies involving repeated administration over extended periods have been performed in rats

and non-human primates. Thiocolchicoside was generally well-tolerated at lower doses, with

adverse effects primarily emerging at higher concentrations.

Experimental Protocol: 6-Month Oral Toxicity Study in Rats

Species: Rat (strain not specified in available documents).

Administration: Oral (gavage).

Duration: 6 months.

Dose Levels: Repeated doses up to and including 2 mg/kg/day.

Parameters Evaluated: Clinical signs, body weight, food consumption, hematology, clinical

chemistry, urinalysis, organ weights, and histopathology.

Results: Thiocolchicoside was well-tolerated at doses of 2 mg/kg/day or less.[6][10] Higher

doses in other repeated-dose studies resulted in gastrointestinal disorders such as enteritis.

[6]

Table 2: Summary of Repeated-Dose Toxicity Studies
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Species Route Duration
NOAEL /
Tolerated
Dose

Observed
Adverse
Effects at
Higher
Doses

Reference

Rat Oral 6 months
≤ 2

mg/kg/day

Gastro-

intestinal

disorders

(enteritis,

diarrhea)

[6][10]

Non-human

Primate
Oral 6 months

≤ 2.5

mg/kg/day
Not specified [6][10]

Non-human

Primate
Intramuscular 4 weeks

≤ 0.5

mg/kg/day
Emesis [6]

Genetic Toxicology
The genotoxic potential of thiocolchicoside and its metabolites is a primary safety concern. The

parent compound did not show mutagenic or clastogenic effects. However, its aglycone

metabolite, 3-demethylthiocolchicine (SL59.0955 or M2), which is formed predominantly after

oral administration, has demonstrated aneugenic activity.[3][6] Aneuploidy is a change in the

number of chromosomes and is recognized as a risk factor for teratogenicity, embryotoxicity,

impaired fertility, and potentially cancer.[3][6]

Experimental Protocol: In Vivo Micronucleus Test in Rat Bone Marrow

Test System: Rat bone marrow cells.

Test Article: 3-demethylthiocolchicine (SL59.0955 / M2).

Administration: Oral.

Dose Levels: Multiple dose levels, including 25 mg/kg.
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Endpoint: The test assesses the ability of the substance to cause chromosomal damage by

measuring the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone

marrow.

Results: The metabolite induced in vivo chromosomal damage (aneuploidy).[6] A No-

Observed-Adverse-Effect-Level (NOAEL) for aneugenicity could not be established, with the

Lowest-Observed-Adverse-Effect-Level (LOAEL) in female rats being 25 mg/kg.[11][12] This

effect was observed at exposures close to those in human plasma at therapeutic doses.[3][6]
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Phase 1: Acclimatization

Phase 2: Dosing

Phase 3: Sample Collection & Processing

Phase 4: Data Analysis
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Fig. 1: Experimental workflow for an in vivo micronucleus assay.
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Table 3: Summary of Genotoxicity Studies

Test Article Test System Endpoint Result Reference

Thiocolchicoside

Bacterial

Reverse

Mutation (Ames)

Gene Mutation Negative [6]

Thiocolchicoside

In Vitro

Chromosome

Aberration

(Human

Lymphocytes)

Clastogenicity Negative [6]

Thiocolchicoside

In Vivo

Micronucleus

(Mouse, IP route)

Chromosomal

Damage
Negative [6]

Metabolite

SL18.0740

In Vitro / In Vivo

assays
Aneugenicity

Positive (at high

concentrations)
[6]

Metabolite

SL59.0955 (M2)

In Vitro

Micronucleus

(Human

Lymphocytes)

Aneugenicity Positive [6]

Metabolite

SL59.0955 (M2)

In Vivo

Micronucleus

(Rat, Oral route)

Aneugenicity Positive [6]

Reproductive and Developmental Toxicity
Thiocolchicoside has demonstrated teratogenic effects in animal studies, leading to its

contraindication during pregnancy.[3][13]

Experimental Protocol: Developmental Toxicity Study (Rat)

Species: Rat.

Administration: Oral.
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Treatment Period: During organogenesis.

Dose Levels: Up to 12 mg/kg/day.

Parameters Evaluated: Maternal toxicity (clinical signs, body weight, food consumption), and

fetal examinations (external, visceral, and skeletal malformations).

Results: At 12 mg/kg/day, thiocolchicoside caused major malformations and foetotoxicity

(growth retardation, embryo death).[3][6] The No-Observed-Adverse-Effect-Level (NOAEL)

for developmental toxicity was determined to be 3 mg/kg/day.[3][6]

Table 4: Summary of Reproductive and Developmental Toxicity

Species Study Type Route
Key
Findings

NOAEL /
LOAEL

Reference

Rat Fertility Oral

No

impairment of

fertility.

12 mg/kg/day

(No clinical

effect dose)

[3][6]

Rat
Development

al Toxicity
Oral

Major

malformation

s,

foetotoxicity

(retarded

growth,

embryo

death).

NOAEL: 3

mg/kg/day;

Teratogenic

at 12

mg/kg/day

[3][6]

Rabbit
Development

al Toxicity
Oral

Maternotoxici

ty, minor

abnormalities

(supernumer

ary ribs,

retarded

ossification).

Maternotoxici

ty starting

from 24

mg/kg/day

[3][6]

Mechanism of Toxicity
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The toxicity of thiocolchicoside is linked to both its primary pharmacology and the metabolic

activation to a genotoxic intermediate.

Thiocolchicoside acts as a competitive antagonist at GABA-A receptors and also inhibits

glycine receptors.[1] While its muscle relaxant effects are attributed to this antagonism at an

inhibitory synapse, this mechanism is also responsible for its proconvulsant activity, making it

unsuitable for individuals prone to seizures.[2][14]

After oral administration, thiocolchicoside is extensively metabolized by intestinal enzymes into

two main metabolites: the pharmacologically active glucuronide conjugate (SL18.0740 or M1)

and the inactive aglycone, 3-demethylthiocolchicine (SL59.0955 or M2).[6][13] The M2

metabolite is responsible for the observed aneugenic effects. Aneuploidy arises from the

disruption of the mitotic spindle during cell division, leading to an incorrect number of

chromosomes in daughter cells.

Intestinal Metabolism
Biological Activity

Thiocolchicoside
(Oral Administration)

Metabolite M2 (SL59.0955)
(Aglycone)

Hydrolysis Metabolite M1 (SL18.0740)
(Glucuronide Conjugate)

Glucuronidation

Aneugenic Activity
(Genotoxicity)

Pharmacological Activity
(Muscle Relaxation)

Click to download full resolution via product page

Fig. 2: Metabolic pathway of oral thiocolchicoside leading to active and genotoxic metabolites.

Carcinogenicity
The carcinogenic potential of thiocolchicoside has not been formally evaluated in long-term

animal studies.[3][6] However, the aneugenic potential of the M2 metabolite is considered a

theoretical risk factor for cancer.[3]
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Conclusions
The preclinical data for thiocolchicoside indicate a safety profile with specific and significant

liabilities. While acute and repeated-dose toxicity appear manageable within a therapeutic

window, the genotoxic risk associated with the M2 metabolite following oral administration is a

major concern. This aneugenic activity is the primary driver for restrictions on its clinical use,

including limitations on dose, duration of treatment (not to exceed 7 days for oral use), and

contraindication in women of childbearing potential, pregnant women, and men, due to risks of

teratogenicity and impaired fertility.[3][4][10] These findings underscore the importance of

understanding metabolic pathways in drug safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Preclinical Safety and Toxicology of Thiocolchicoside: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209042#preclinical-safety-and-toxicology-data-for-
thiocolchicoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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